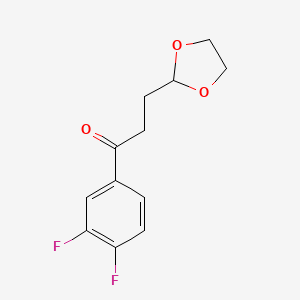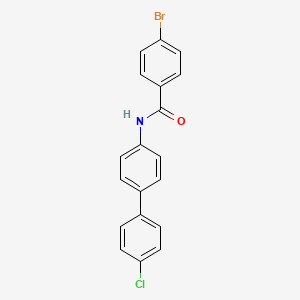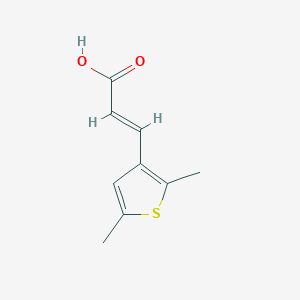![molecular formula C12H10N2O B12993089 6-Methyl-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B12993089.png)
6-Methyl-[2,3'-bipyridine]-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-[2,3’-bipyridine]-5-carbaldehyde is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds containing two pyridine rings. This compound is characterized by the presence of a methyl group at the 6th position and an aldehyde group at the 5th position of the bipyridine structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[2,3’-bipyridine]-5-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert atmosphere and at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of 6-Methyl-[2,3’-bipyridine]-5-carbaldehyde often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-[2,3’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), catalysts (iron, aluminum chloride).
Major Products Formed
Oxidation: 6-Methyl-[2,3’-bipyridine]-5-carboxylic acid.
Reduction: 6-Methyl-[2,3’-bipyridine]-5-methanol.
Substitution: Halogenated or nitrated derivatives of 6-Methyl-[2,3’-bipyridine]-5-carbaldehyde.
Applications De Recherche Scientifique
6-Methyl-[2,3’-bipyridine]-5-carbaldehyde is used in various scientific research fields:
Mécanisme D'action
The mechanism of action of 6-Methyl-[2,3’-bipyridine]-5-carbaldehyde involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings can form stable complexes with transition metals, which can then participate in various catalytic and redox reactions . These metal complexes can interact with biological molecules, influencing biochemical pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-2,2’-bipyridine: Similar structure but lacks the aldehyde group.
6,6’-Dimethyl-2,2’-bipyridine: Contains two methyl groups instead of one.
4,4’-Bipyridine: Lacks the methyl and aldehyde groups, used as a ligand in coordination chemistry.
Uniqueness
6-Methyl-[2,3’-bipyridine]-5-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its analogs .
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-methyl-6-pyridin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-11(8-15)4-5-12(14-9)10-3-2-6-13-7-10/h2-8H,1H3 |
Clé InChI |
JTLLYJXOVHCJLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C2=CN=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993006.png)
![Benzo[c][1,2,5]oxadiazol-4-ylmethanamine](/img/structure/B12993009.png)

![1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid](/img/structure/B12993018.png)



![2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide](/img/structure/B12993054.png)
![7-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B12993060.png)
![tert-Butyl 6-oxo-2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12993063.png)

![(s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide](/img/structure/B12993074.png)


